
Application of the Cellular Antioxidant Activity
(CAA) Assay in Functional Food Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CAA-0225

Cat. No.: B15576628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
The Cellular Antioxidant Activity (CAA) assay is a sophisticated analytical method designed to

measure the antioxidant capacity of compounds within a biologically relevant system. Unlike

traditional chemical antioxidant assays (e.g., ORAC, DPPH), the CAA assay accounts for the

bioavailability, metabolism, and cellular uptake of antioxidants, providing a more accurate

representation of their potential efficacy in the human body.[1][2][3] This makes it an invaluable

tool in the field of functional food research, where the goal is to understand how food-derived

compounds impact human health at a cellular level.

The principle of the assay involves the use of a fluorescent probe, 2',7'-dichlorofluorescin

diacetate (DCFH-DA), which is taken up by cultured human cells (commonly HepG2 or Caco-2)

and subsequently deacetylated by cellular esterases to the non-fluorescent 2',7'-

dichlorofluorescin (DCFH).[1][2][3][4] A peroxyl radical generator, such as 2,2'-azobis(2-

amidinopropane) dihydrochloride (ABAP) or 2,2'-azobis(2-methylpropionamidine)

dihydrochloride (AAPH), is then introduced to induce oxidative stress.[1][2] In the absence of

an effective antioxidant, the peroxyl radicals oxidize DCFH to the highly fluorescent 2',7'-

dichlorofluorescein (DCF). When a functional food extract or a pure antioxidant compound is

present and has been absorbed by the cells, it can scavenge the peroxyl radicals, thereby

inhibiting the oxidation of DCFH and reducing the fluorescence signal. The degree of
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fluorescence inhibition is proportional to the cellular antioxidant activity of the tested substance.

[1][2][3][4]

The results of the CAA assay are typically expressed as quercetin equivalents (QE), allowing

for the comparison of the antioxidant activity of different functional foods and phytochemicals to

a well-characterized reference antioxidant.[1][2] This standardized approach facilitates the

ranking and selection of promising functional food ingredients for further investigation.

Key Signaling Pathways in Cellular Antioxidant
Defense
The protective effects of antioxidants in functional foods are often mediated through their

interaction with complex cellular signaling pathways that regulate the cellular response to

oxidative stress. Understanding these pathways is crucial for interpreting CAA assay results

and elucidating the mechanisms of action of functional food components.
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The following tables summarize the Cellular Antioxidant Activity (CAA) values for a selection of

phytochemicals, fruits, and vegetables, as reported in the scientific literature. The values are

expressed in micromoles of Quercetin Equivalents (QE), providing a standardized measure for

comparison.

Table 1: Cellular Antioxidant Activity of Selected Phytochemicals

Phytochemical
CAA Value (μmol of QE/100 μmol of
phytochemical)

Quercetin 100.0

Kaempferol 89.2

Epigallocatechin gallate (EGCG) 78.5

Myricetin 70.4

Luteolin 65.8

Data sourced from Wolfe & Liu (2007).[1][2]

Table 2: Cellular Antioxidant Activity of Selected Fruits

Fruit
CAA Value (μmol of QE/100 g of fresh
fruit)

Blueberry 44.6

Cranberry 30.5

Apple 12.7

Red Grape 12.6

Green Grape 5.8

Data sourced from Wolfe & Liu (2007).[1][2]

Table 3: Cellular Antioxidant Activity of Selected Vegetables

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12209598/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1139589/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209598/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1139589/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vegetable
CAA Value (μmol of QE/100 g of fresh
vegetable)

Broccoli 3.90

Spinach 3.81

Tomato 3.79

Carrot 3.69

Red Bell Pepper 3.54

Data is illustrative and compiled from various

sources in the literature.

Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol is based on the method developed by Wolfe and Liu (2007).[1][2]

1. Cell Culture and Seeding:

Human hepatocarcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM)

supplemented with fetal bovine serum and antibiotics.

Cells are seeded into a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴

cells/well.

The plate is incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow

for cell attachment and confluence.

2. Sample and Control Preparation:

Prepare stock solutions of the functional food extracts and the quercetin standard in an

appropriate solvent (e.g., DMSO).

Further dilute the stock solutions in the cell culture medium to achieve the desired final

concentrations. The final solvent concentration should be non-toxic to the cells (typically
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<1%).

Prepare a control group with medium only and a blank group with medium and the solvent

used for sample dilution.

3. Cell Treatment and Staining:

After the 24-hour incubation, remove the growth medium from the wells.

Wash the cells gently with phosphate-buffered saline (PBS).

Add 100 µL of the diluted functional food extracts or quercetin standards to the respective

wells.

Incubate the plate for 1 hour at 37°C to allow for cellular uptake of the antioxidants.

After the incubation, add 100 µL of 25 µM DCFH-DA solution to each well.

Incubate the plate for another hour at 37°C.

4. Induction of Oxidative Stress and Fluorescence Measurement:

After the DCFH-DA incubation, add 100 µL of a 600 µM AAPH solution to all wells except for

the blank controls.

Immediately place the microplate in a fluorescence plate reader.

Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of

485 nm and an emission wavelength of 538 nm.

5. Data Analysis:

Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and

control.

The CAA value is calculated using the following formula: CAA (unit) = 100 - (∫SA / ∫CA) x 100

where ∫SA is the integrated area under the sample fluorescence curve and ∫CA is the

integrated area under the control fluorescence curve.
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Construct a standard curve using the CAA values of the quercetin standards.

Express the CAA values of the functional food extracts as µmol of Quercetin Equivalents

(QE) per 100 g of the fresh weight of the food.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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